5-Bromo-N-tert-butylnicotinamide
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Overview
Description
5-Bromo-N-tert-butylnicotinamide is a chemical compound with the molecular formula C10H13BrN2O and a molecular weight of 257.13 g/mol . It is a derivative of nicotinamide, where the hydrogen atom at the 5-position of the pyridine ring is replaced by a bromine atom, and the amide nitrogen is substituted with a tert-butyl group . This compound is known for its applications in various fields of scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Bromo-N-tert-butylnicotinamide can be synthesized from 5-bromonicotinonitrile and tert-butyl acetate . The reaction involves the following steps:
Nitrile Hydrolysis: 5-bromonicotinonitrile is hydrolyzed to 5-bromonicotinamide using acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the same basic steps as described above. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-tert-butylnicotinamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of various oxidized products.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinamide derivatives, while reduction and oxidation reactions produce reduced or oxidized forms of the compound .
Scientific Research Applications
5-Bromo-N-tert-butylnicotinamide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 5-bromo-N-tert-butylnicotinamide involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed to exert its effects by modulating enzyme activity and influencing cellular signaling pathways . The exact molecular targets and pathways involved are subjects of active research .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-N-methyl-nicotinamide
- 5-Bromo-N-ethyl-nicotinamide
- 5-Bromo-N-isopropyl-nicotinamide
Comparison
Compared to these similar compounds, 5-bromo-N-tert-butylnicotinamide is unique due to the presence of the tert-butyl group, which imparts distinct steric and electronic properties . This uniqueness can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for specific applications .
Properties
IUPAC Name |
5-bromo-N-tert-butylpyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O/c1-10(2,3)13-9(14)7-4-8(11)6-12-5-7/h4-6H,1-3H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRMXRQOKTUVZLZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC(=CN=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00406568 |
Source
|
Record name | 5-Bromo-N-tert-butylnicotinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00406568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
342013-78-9 |
Source
|
Record name | 5-Bromo-N-tert-butylnicotinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00406568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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